molecular formula C14H23NO4 B083415 N-Ethyldiethanolamine dimethacrylate CAS No. 13972-49-1

N-Ethyldiethanolamine dimethacrylate

Cat. No. B083415
CAS RN: 13972-49-1
M. Wt: 269.34 g/mol
InChI Key: BHICZSRCJVGOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyldiethanolamine dimethacrylate (EDMA) is a monomer used in the synthesis of dental composites and other biomaterials due to its excellent mechanical properties and biocompatibility. EDMA is also used in the fabrication of contact lenses, adhesives, and coatings.

Mechanism Of Action

N-Ethyldiethanolamine dimethacrylate acts as a cross-linking agent in the polymerization of dental composites. It reacts with other monomers, such as bisphenol A glycidyl methacrylate (Bis-GMA), to form a three-dimensional network of polymer chains. This network provides the dental composite with its mechanical strength and durability.

Biochemical And Physiological Effects

N-Ethyldiethanolamine dimethacrylate has been shown to be biocompatible and non-toxic. In vitro studies have shown that N-Ethyldiethanolamine dimethacrylate does not cause cytotoxicity or genotoxicity. In vivo studies have shown that N-Ethyldiethanolamine dimethacrylate does not cause inflammation or tissue damage. However, further studies are needed to fully understand the long-term effects of N-Ethyldiethanolamine dimethacrylate on the human body.

Advantages And Limitations For Lab Experiments

N-Ethyldiethanolamine dimethacrylate has several advantages for use in lab experiments. It is readily available and easy to handle. It is also stable under normal laboratory conditions. However, N-Ethyldiethanolamine dimethacrylate has some limitations. It is highly reactive and can polymerize quickly, which can make it difficult to work with. It is also sensitive to moisture and oxygen, which can affect its polymerization.

Future Directions

There are several future directions for research on N-Ethyldiethanolamine dimethacrylate. One area of research is the development of new dental composites with improved mechanical properties and biocompatibility. Another area of research is the use of N-Ethyldiethanolamine dimethacrylate in the fabrication of adhesives and coatings for medical devices. Additionally, further studies are needed to fully understand the long-term effects of N-Ethyldiethanolamine dimethacrylate on the human body.

Synthesis Methods

N-Ethyldiethanolamine dimethacrylate is synthesized by the reaction of ethyldiethanolamine with methacrylic acid. The reaction is catalyzed by a tertiary amine, such as triethylamine, and is typically carried out in an inert atmosphere. The resulting product is a clear liquid with a molecular weight of 287.37 g/mol.

Scientific Research Applications

N-Ethyldiethanolamine dimethacrylate has been extensively studied for its use in dental composites. Dental composites are tooth-colored materials used to restore teeth damaged by decay or trauma. N-Ethyldiethanolamine dimethacrylate is used as a cross-linking agent in the polymerization of dental composites, which improves their mechanical properties and reduces shrinkage. N-Ethyldiethanolamine dimethacrylate has also been studied for its use in the fabrication of contact lenses, adhesives, and coatings.

properties

CAS RN

13972-49-1

Product Name

N-Ethyldiethanolamine dimethacrylate

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[ethyl-[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H23NO4/c1-6-15(7-9-18-13(16)11(2)3)8-10-19-14(17)12(4)5/h2,4,6-10H2,1,3,5H3

InChI Key

BHICZSRCJVGOGG-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C

Canonical SMILES

CCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C

Other CAS RN

13972-49-1

Origin of Product

United States

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